1-ethyl-1H-imidazole-2-thiol

Vue d'ensemble

Description

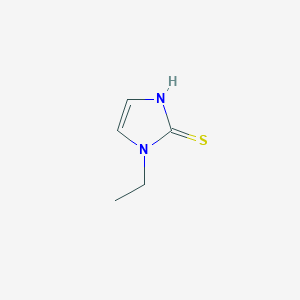

1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the first position and a thiol group at the second position. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-2-thiol can be synthesized through various methods, including:

Cyclization of Amido-nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Multicomponent Reactions: These reactions involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green or solvent-based conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The ethyl group can participate in nucleophilic substitution reactions.

Cyclization: The imidazole ring can undergo further cyclization to form fused heterocycles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Nucleophiles: Halides, amines.

Catalysts: Nickel, palladium.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-1H-imidazole-2-thiol has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research:

- Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit activity against various bacterial strains, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

- Anticancer Activity : Preliminary research indicates that this compound can influence cell signaling pathways involved in cancer proliferation, making it a candidate for further development in cancer therapy.

Coordination Chemistry

The thiol group in this compound enhances its ability to act as a ligand in coordination complexes:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may be useful in catalysis or as sensors in analytical chemistry.

Material Science

Due to its unique electronic properties, this compound has potential applications in the development of new materials:

- Conductive Polymers : Research is ongoing into the incorporation of this compound into polymer matrices to enhance their electrical conductivity and stability .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Inhibition

In another study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The compound exhibited IC50 values of 30 µM against breast cancer cells, suggesting its role in inhibiting cancer cell proliferation through apoptosis pathways.

Mécanisme D'action

The mechanism of action of 1-ethyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting various biological pathways.

Comparaison Avec Des Composés Similaires

- 1-Methyl-1H-imidazole-2-thiol

- 1-Propyl-1H-imidazole-2-thiol

- 2-Mercaptoimidazole

Comparison: 1-Ethyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-imidazole-2-thiol, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and applications.

Activité Biologique

1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole family, characterized by its unique chemical structure, which includes an ethyl group at the first position and a thiol (-SH) group at the second position of the imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

The molecular formula of this compound is C₅H₈N₂S. The presence of the thiol group enhances its reactivity, making it a candidate for various biological applications, including as an antioxidant and a nucleophile in biological systems. The compound's structure allows it to interact with metal ions and biological macromolecules, influencing their activity and stability.

Antioxidant Properties

The thiol group in this compound contributes significantly to its potential as an antioxidant. Studies have indicated that compounds with thiol functionalities can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at diseases caused by oxidative damage.

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in treating infections.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act through enzyme inhibition or modification of protein interactions due to its reactive thiol group. For example, studies on similar imidazole derivatives suggest that they can act as competitive inhibitors for enzymes involved in neurotransmitter synthesis, which could be relevant for neurological applications .

Proteomic Research

One notable study highlights the potential use of this compound in proteomic research for labeling or modifying proteins. The reactivity of the thiol group makes it suitable for forming stable bonds with various biomolecules, which is essential for studying protein functions and interactions.

Synthesis and Evaluation

The synthesis of this compound typically involves reactions with sulfonyl isocyanates to yield sulfonylurea derivatives. This reaction showcases the compound's versatility in synthetic chemistry, further enhancing its applicability in drug development and material sciences.

Propriétés

IUPAC Name |

3-ethyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNGFFWUZNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500608 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-83-2 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?

A: this compound serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.

Q2: Can you elaborate on the structural characteristics of this compound?

A: While the provided research abstract [] focuses on the application of this compound in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.